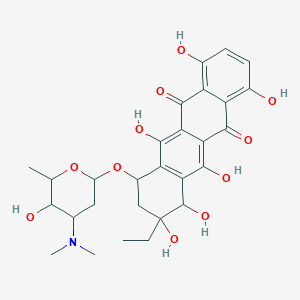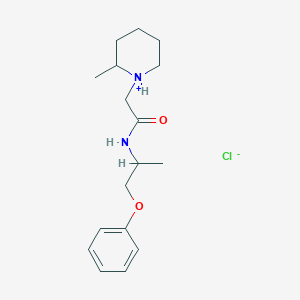
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride, also known as F 11356, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and methanol. F 11356 is a selective antagonist for the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release and blood pressure.
Mecanismo De Acción
F 11356 acts as a selective antagonist for the α2A-adrenoceptor subtype, blocking its activation by endogenous ligands such as norepinephrine. This leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of blood pressure and other physiological processes.
Biochemical and Physiological Effects:
F 11356 has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, heart rate, and locomotor activity. It has also been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and other cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using F 11356 in lab experiments is its selectivity for the α2A-adrenoceptor subtype, which allows for more specific targeting of this receptor subtype. However, one of the limitations is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for research involving F 11356. One area of interest is its potential use in the treatment of conditions such as hypertension and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use as a tool for studying the role of the α2A-adrenoceptor subtype in various physiological and pathological processes, such as stress and addiction. Additionally, there may be potential for the development of more potent and selective α2A-adrenoceptor antagonists based on the structure of F 11356.
Métodos De Síntesis
The synthesis of F 11356 involves several steps, starting with the reaction of 2-methoxypiperidine with ethyl 2-bromoacetate to form ethyl 2-(2-methoxypiperidin-1-yl)acetate. This intermediate is then reacted with phenoxypropylamine in the presence of sodium hydride to form N-(1-phenoxy-2-propyl)-2-(2-methoxypiperidin-1-yl)acetamide. The final step involves the conversion of the amide to the hydrochloride salt using hydrochloric acid.
Aplicaciones Científicas De Investigación
F 11356 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release. This makes it a useful tool for studying the role of this receptor subtype in various physiological and pathological processes.
Propiedades
Número CAS |
101651-43-8 |
|---|---|
Nombre del producto |
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride |
Fórmula molecular |
C17H27ClN2O2 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
2-(2-methylpiperidin-1-ium-1-yl)-N-(1-phenoxypropan-2-yl)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-14(13-21-16-9-4-3-5-10-16)18-17(20)12-19-11-7-6-8-15(19)2;/h3-5,9-10,14-15H,6-8,11-13H2,1-2H3,(H,18,20);1H |
Clave InChI |
BGHSPWKTZHPIJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
Sinónimos |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-N-(1-phenoxypropan-2-y l)acetamide chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




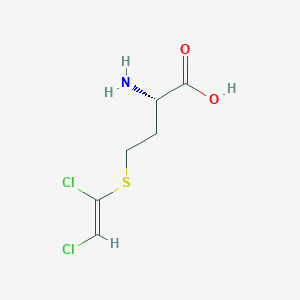

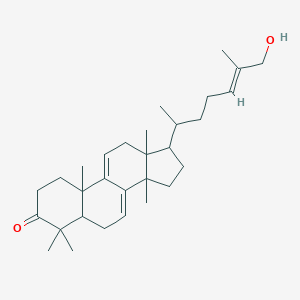

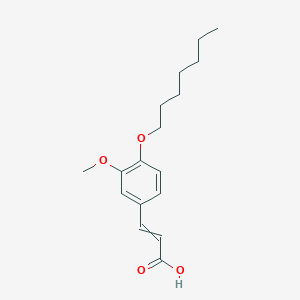
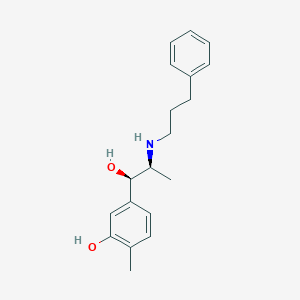
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)


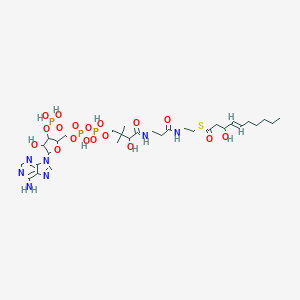
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
